3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of pyridazines and a ring assembly.
Scientific Research Applications
Antiviral Activity
This compound has been used in the synthesis of derivatives that exhibit promising antiviral activity. For instance, certain derivatives have shown significant efficacy against hepatitis-A virus (HAV). This was determined using plaque reduction infectivity assays to measure virus count reduction upon treatment with these compounds (Shamroukh & Ali, 2008).
Biological Properties and Structural Analysis
The derivatives of this compound have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Studies involving the synthesis, structural characterization, and theoretical calculations of these derivatives have been conducted to better understand their properties (Sallam et al., 2021).
Anticonvulsant Activity
Some pyridazine derivatives synthesized from chloropyridazines, including this compound, have been evaluated for their anticonvulsant properties. These studies revealed significant anticonvulsant activity in mice (Rubat et al., 1990).
Anti-Diabetic Properties
Derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. This includes testing their inhibition potential of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion (Bindu et al., 2019).
Antimicrobial Activity
Synthesized derivatives have been evaluated for their antituberculostatic, antifungal, and antibacterial activities. These studies aim to explore the potential of these compounds in treating microbial infections (Islam & Siddiqui, 2010).
Cytotoxicity Studies
Research has been conducted to evaluate the cytotoxicity of various derivatives of this compound against different cancer cell lines. These studies help in understanding the potential of these compounds as cytotoxic agents (Mamta et al., 2019).
properties
Product Name |
3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
---|---|
Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H7ClN4/c12-11-14-13-10-7-6-9(15-16(10)11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IWCCSYIXLLUUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3Cl)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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